5-ethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide
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Overview
Description
5-ethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Ring: Starting with a thiophene precursor, various functional groups are introduced through electrophilic substitution reactions.
Introduction of the Pyridazinone Moiety: The pyridazinone ring is synthesized separately and then coupled with the thiophene derivative through nucleophilic substitution or condensation reactions.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazinone moiety can be reduced to form dihydropyridazines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring and the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridazines.
Substitution: Various substituted thiophene and sulfonamide derivatives.
Scientific Research Applications
5-ethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-ethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s antimicrobial or anti-inflammatory effects. The thiophene and pyridazinone moieties may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity for target enzymes.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Sulfamethoxazole: A sulfonamide antibiotic commonly used in combination with trimethoprim.
Thiophene-2-sulfonamide: A related compound with a simpler structure.
Uniqueness
5-ethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is unique due to its complex structure, which combines a thiophene ring, a pyridazinone moiety, and a sulfonamide group. This combination imparts distinct chemical properties and potential biological activities that are not observed in simpler sulfonamides. The presence of the pyridazinone ring, in particular, may enhance the compound’s stability and binding affinity for specific molecular targets, making it a valuable compound for further research and development.
Biological Activity
5-ethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its interactions with various biological targets, synthesis, and research findings.
Chemical Structure and Properties
The compound's structure includes:
- Thiophene ring
- Sulfonamide group
- Pyridazinone moiety
These structural features suggest that it may have diverse biological applications, particularly as a therapeutic agent targeting various diseases.
Property | Value |
---|---|
Molecular Formula | C19H21N3O4S2 |
Molecular Weight | 419.51 g/mol |
CAS Number | 923249-90-5 |
The biological activity of this compound is primarily influenced by the sulfonamide group, which can undergo nucleophilic substitutions and participate in various coupling reactions. The compound's ability to engage in electrophilic aromatic substitutions due to the presence of electron-donating groups enhances its reactivity and potential efficacy as a therapeutic agent .
Biological Activity
Research indicates that this compound exhibits significant activity against several biological targets:
1. Inhibition of Carbonic Anhydrases
Studies have shown that sulfonamide derivatives can effectively inhibit carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. These enzymes are crucial in regulating pH in tumor microenvironments, making them attractive targets for cancer therapy.
IC50 Values for Inhibition:
Compound | Target Isoform | IC50 (nM) |
---|---|---|
5-Ethyl Compound | CA II | 79.1 |
CA IX | 36.4 | |
CA XII | 40.6 |
The compound demonstrated selective inhibition of CA IX, which is associated with tumor growth and metastasis .
2. Anticancer Activity
In vitro studies on various human cancer cell lines (HT-29, MDA-MB-231, MG-63) revealed that the compound exhibited notable inhibitory effects on cell viability under both normoxic and hypoxic conditions. This suggests potential applications in oncology .
3. Antimicrobial Properties
Similar compounds have been reported to possess antibacterial and antifungal properties due to their ability to inhibit key enzymes involved in microbial metabolism. This opens avenues for further exploration in antimicrobial therapy.
Case Studies
Several studies have explored the synthesis and evaluation of related compounds:
- Synthesis and Evaluation : A series of saccharide-modified thiadiazole sulfonamide derivatives were synthesized and evaluated for their inhibitory activity against carbonic anhydrases. The results indicated significant inhibition against tumor-associated isoforms, providing insights into structure–activity relationships .
- Molecular Docking Studies : Molecular docking analyses have been employed to predict the binding affinities of these compounds to target enzymes, supporting the hypothesis that structural modifications can enhance biological activity .
Properties
IUPAC Name |
5-ethyl-N-[2-(6-oxopyridazin-1-yl)ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S2/c1-2-10-5-6-12(19-10)20(17,18)14-8-9-15-11(16)4-3-7-13-15/h3-7,14H,2,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWSYJGBTGXKMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCCN2C(=O)C=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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